2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone
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Overview
Description
2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone is a compound that belongs to the class of purine derivatives Purine derivatives are known for their wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone typically involves the reaction of 6-chloropurine with a phenylethanone derivative. One common method involves the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for an extended period, followed by purification through techniques like column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted purine derivatives .
Scientific Research Applications
2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antiviral and antitumor activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: It can be used in the synthesis of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors or enzymes, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-9H-purin-9-yl)-1-butanol: This compound has a similar purine core but with a different side chain.
2-(6-Chloro-9H-purin-9-yl)ethoxy derivatives: These compounds have an ethoxy group instead of a phenylethanone group.
Uniqueness
2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone is unique due to its specific structure, which imparts distinct biological activities. Its phenylethanone group can interact with different molecular targets compared to other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound, with the chemical formula C₁₃H₉ClN₄O and a molecular weight of 272.69 g/mol, features a unique structural combination of a chloro-substituted purine ring and a phenylethanone moiety, which contributes to its diverse reactivity and biological properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound is characterized by:
- A purine base with a chlorine atom at the 6-position.
- A phenyl group attached to an ethanone unit.
The presence of the chlorine atom enhances its reactivity, allowing it to undergo nucleophilic substitutions and participate in condensation reactions with other carbonyl compounds.
Antiviral Properties
The primary biological activity associated with this compound is its potential as an antiviral agent . Its structural similarity to nucleoside analogs suggests that it may inhibit viral replication by mimicking natural substrates necessary for viral RNA or DNA synthesis. Preliminary studies indicate that this compound could interfere with key enzymes involved in nucleotide metabolism, such as kinases or polymerases, potentially inhibiting their activity .
Anticancer Activity
In addition to its antiviral properties, there is evidence suggesting that this compound may exhibit cytotoxic effects against certain cancer cell lines . Research indicates that it may inhibit the growth of various cancer types, although specific mechanisms remain under investigation. The compound's interaction with nucleic acids could lead to disruptions in cellular pathways related to DNA and RNA synthesis .
In Vitro Studies
Several studies have explored the in vitro effects of this compound on cancer cell lines. For instance:
- Study A : This study evaluated the cytotoxic effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 25 |
HepG2 (Liver) | 30 |
A549 (Lung) | 35 |
The mechanisms underlying the biological activities of this compound are still being elucidated. It is hypothesized that:
- Nucleic Acid Interference : The compound may disrupt nucleic acid synthesis by competing with natural nucleotides.
- Enzyme Inhibition : Interaction with enzymes such as DNA polymerases or kinases could lead to reduced cellular proliferation and viral replication .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-Aminopurine | C₅H₆N₄ | Lacks chlorine; serves as a nucleoside analog |
Tenofovir | C₁₃H₁₉N₃O₄P | Contains a phosphate group; used in HIV treatment |
6-Mercaptopurine | C₅H₄N₄S | Contains a thiol group; used in cancer therapy |
The unique combination of functional groups in this compound distinguishes it from these analogs, potentially offering novel pathways for drug discovery and development .
Properties
IUPAC Name |
2-(6-chloropurin-9-yl)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O/c14-12-11-13(16-7-15-12)18(8-17-11)6-10(19)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSZSEDUUQZLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C2N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.